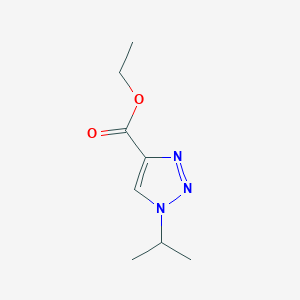

ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-propan-2-yltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-4-13-8(12)7-5-11(6(2)3)10-9-7/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBKHZUXNJHAQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions to yield 1,2,3-triazoles with high regioselectivity. The reaction conditions generally include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

Ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced triazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols replace specific substituents on the ring.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anti-inflammatory Properties

Ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate has been investigated for its potential as an antimicrobial and anti-inflammatory agent. Research indicates that the compound can inhibit the growth of various pathogens, making it a candidate for developing new antibiotics and anti-inflammatory drugs.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of derivatives from this compound that exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showing promising results for potential therapeutic applications .

Agricultural Chemistry

Fungicidal Activity

The compound serves as a potent fungicide, effectively controlling various fungal diseases in crops. Its application in agricultural settings enhances productivity and yield by protecting plants from pathogenic fungi.

Data Table: Efficacy Against Fungal Strains

| Fungal Strain | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85 |

| Botrytis cinerea | 50 | 90 |

| Alternaria solani | 75 | 80 |

This table summarizes the efficacy of this compound against common agricultural fungal pathogens .

Biochemistry Research

Biochemical Probes

In biochemistry, this compound is utilized as a biochemical probe to study enzyme activities and metabolic pathways. Its ability to interact with specific enzymes allows researchers to gain insights into cellular processes and identify potential therapeutic targets.

Case Study: Enzyme Inhibition Studies

Research has shown that this compound can inhibit key enzymes involved in metabolic pathways of cancer cells. The mechanism involves mimicking the transition state of the enzyme's natural substrate, effectively blocking its activity .

Material Science

Development of Novel Materials

this compound is explored for its potential in creating materials with enhanced properties such as thermal stability and mechanical strength. These materials are beneficial for various industrial applications.

Research Findings: Polymer Synthesis

Studies have indicated that incorporating triazole derivatives into polymer matrices can significantly improve their thermal and mechanical properties. For instance, polymers synthesized with this compound demonstrated increased resistance to thermal degradation compared to conventional polymers .

Mechanism of Action

The mechanism of action of ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural differences among analogs lie in substituents at positions 1 and 5 of the triazole ring, which influence bioactivity, physicochemical properties, and synthetic accessibility. Below is a comparative analysis of selected derivatives:

Key Findings

Aromatic Groups (e.g., benzyl, nitrophenyl): Enhance π-π interactions but may increase toxicity or reduce solubility .

Position 5 Substituents: Methyl vs. H: Methyl at position 5 correlates with higher activity (e.g., 69% inhibition in p-nitrophenyl derivative ). Larger groups (e.g., norbornane) redirect activity to other cell lines (e.g., kidney cancer) .

Ester vs. Acid Derivatives :

- Ethyl esters (e.g., target compound) generally show superior activity compared to carboxylic acids, likely due to improved membrane permeability .

Biological Activity

Ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the triazole ring contributes to its biological activity by enabling interactions with various molecular targets.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting essential biochemical pathways. This inhibition is particularly relevant in antimicrobial and anticancer activities .

- Target Interactions : The nitrogen atoms in the triazole ring facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. A study highlighted its effectiveness against E. coli, with a minimum inhibitory concentration (MIC) of 0.0063 μmol/mL .

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μmol/mL) |

|---|---|

| E. coli | 0.0063 |

| Candida albicans | 0.0125 |

| Staphylococcus aureus | 0.025 |

Anticancer Activity

The compound has shown promise in anticancer applications. A recent study evaluated its cytotoxic effects on liver cancer cells (Hep-G2) using the MTT assay. Results demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study: Cytotoxicity Against Hep-G2 Cells

In vitro testing revealed:

- Cell Viability : Decreased significantly at concentrations above 50 µM.

- Mechanism : Induction of apoptosis was confirmed through annexin V staining.

Table 2: Cytotoxicity Results

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 60 |

| 100 | 25 |

Enzyme Inhibition

This compound also acts as an inhibitor of cholinesterase enzymes (AChE and BuChE), which are critical in neurological functions. The compound's ability to inhibit these enzymes suggests potential applications in treating neurodegenerative diseases .

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| AChE | 15 |

| BuChE | 20 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or multi-step protocols involving esterification and alkylation. For example, triazole derivatives often require optimization of catalysts (e.g., Cu(I) salts) and solvents (e.g., DMF or THF) to enhance regioselectivity and reduce byproducts . Ethyl ester groups are introduced via nucleophilic substitution or acid-catalyzed esterification, with yields highly dependent on temperature (e.g., 80–100°C) and stoichiometric ratios of reagents .

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- 1H/13C NMR : Distinct signals for the isopropyl group (δ ~1.2–1.4 ppm for CH3, δ ~4.5–5.0 ppm for CH) and triazole protons (δ ~7.5–8.5 ppm) .

- X-ray crystallography : Used to resolve steric effects from the isopropyl group and confirm the triazole ring geometry .

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3100 cm⁻¹ (triazole C-H) .

Q. What are the solubility and stability profiles of this compound under varying conditions?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via co-solvents or salt formation .

- Stability : Sensitive to prolonged exposure to light or moisture. Storage recommendations include inert atmospheres (N2/Ar) and temperatures below –20°C .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The isopropyl group introduces steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings. Computational studies (DFT) reveal that electron-donating effects from the isopropyl substituent stabilize intermediates but may require higher catalyst loading (e.g., Pd(PPh3)4) . Comparative kinetic studies with analogs (e.g., methyl or benzyl groups) show a trade-off between steric bulk and electronic stabilization .

Q. What strategies mitigate byproduct formation during functionalization of the triazole ring?

- Methodological Answer : Key approaches include:

- Regioselective protection : Blocking the N1 position with the isopropyl group prevents unwanted side reactions at the triazole nitrogen .

- Catalytic optimization : Using Ru(II) catalysts for C–H activation minimizes dimerization or oxidation byproducts .

- Reaction monitoring : Real-time HPLC or LC-MS analysis identifies intermediates, allowing adjustments to reaction time or temperature .

Q. How does this compound perform as a ligand in coordination chemistry?

- Methodological Answer : The triazole ring acts as a bidentate ligand, coordinating via N2 and N3 atoms. X-ray studies of metal complexes (e.g., Cu(II) or Zn(II)) show distorted geometries due to steric interactions from the isopropyl group. Electrochemical analyses (cyclic voltammetry) reveal redox-active behavior, suggesting applications in catalysis or materials science .

Q. What contradictions exist in reported biological activities of structurally similar triazole derivatives?

- Methodological Answer : Discrepancies arise in antimicrobial efficacy studies:

- In vitro vs. in vivo : Some derivatives show potent MIC values (e.g., 2 µg/mL against S. aureus) but poor bioavailability in animal models due to ester hydrolysis .

- Substituent effects : Electron-withdrawing groups (e.g., –CF3) enhance enzyme inhibition (e.g., COX-2), while bulky groups (e.g., isopropyl) reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.